molecular formula C12H15N3O2S B7108945 N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pent-4-ene-1-sulfonamide

N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pent-4-ene-1-sulfonamide

Cat. No.: B7108945
M. Wt: 265.33 g/mol
InChI Key: FQPBUQKFMMZVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pent-4-ene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-3-4-7-18(16,17)15-11-8-10-5-6-13-12(10)14-9-11/h2,5-6,8-9,15H,1,3-4,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPBUQKFMMZVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCS(=O)(=O)NC1=CN=C2C(=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pent-4-ene-1-sulfonamide typically involves multi-step organic synthesisThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pent-4-ene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pent-4-ene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pent-4-ene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pent-4-ene-1-sulfonamide can be compared with other similar compounds, such as:

  • 1H-pyrrolo[2,3-b]pyridin-5-ylamine
  • 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine

These compounds share the pyrrolo[2,3-b]pyridine core but differ in their functional groups, leading to variations in their chemical and biological properties.

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